molecular formula C17H18BrN3O2S B2750013 5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097891-32-0

5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No. B2750013
CAS RN: 2097891-32-0
M. Wt: 408.31
InChI Key: JZDRTZADCSKBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound that has gained attention in scientific research due to its potential application as a pharmacological agent. This compound is a pyrimidine derivative and has been synthesized using various methods. The purpose of Additionally, future directions for research will be discussed.

Scientific Research Applications

Synthesis and Antiviral Activity

One study focused on the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing their potential antiviral activity. These compounds demonstrated marked inhibition of retrovirus replication in cell culture, with specific derivatives showing pronounced antiretroviral activity comparable to reference drugs. Notably, the 5-methyl derivative was identified for its potent inhibitory effect on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, albeit being cytostatic to CEM cell cultures (Hocková et al., 2003).

Inhibitors of Dihydrouracil Dehydrogenase and Uridine Phosphorylase

Another study synthesized phenylselenenyl- and phenylthio-substituted pyrimidines, evaluating them as inhibitors of dihydrouracil dehydrogenase and uridine phosphorylase. These compounds showed significant inhibitory activity, with potential implications for the development of new therapeutic agents (Goudgaon et al., 1993).

Antitumor Activity and Folate Receptor Specificity

Research into the synthesis and discovery of folate receptor-specific inhibitors for glycinamide ribonucleotide formyltransferase highlighted compounds with potent antitumor activity. These pyrrolo[2,3-d]pyrimidine antifolates, due to their selective folate receptor targeting and inhibition of key cellular pathways, showed promise as antitumor agents (Deng et al., 2008).

Novel Syntheses and Biological Evaluations

Further studies have developed new synthetic routes and evaluated the biological activities of pyrimidine derivatives. For instance, a series of 5-hydroxymethylpyrimidines demonstrated cytotoxic properties against both normal and cancer cell lines, providing insights into their potential as anticancer agents (Stolarczyk et al., 2021).

properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2S/c1-2-24-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)23-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDRTZADCSKBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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